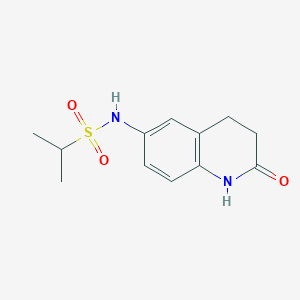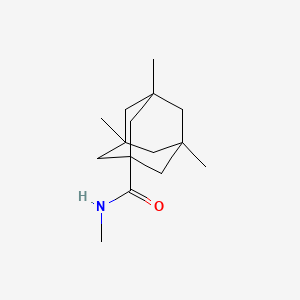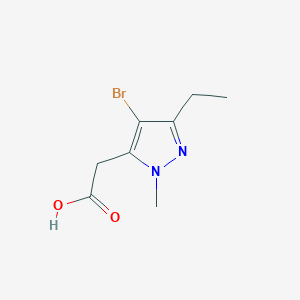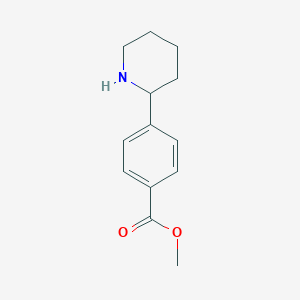
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide” is a compound that has been studied for its potential role in cancer treatment . It is based on the 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide scaffold . This compound is known to have notable physiochemical properties .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions, including reduction or oxidation followed by cyclization, S N Ar-terminated sequences, acid-catalyzed ring closures or rearrangements, high-temperature cyclizations, and metal-promoted processes . The structure-activity relationships, selectivity, and notable physiochemical properties of this compound have been described .Molecular Structure Analysis
The molecular structure of this compound is complex and involves a 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide scaffold . Further analysis of the molecular structure would require more specific information or advanced analytical techniques.Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve a series of steps. These reactions contribute to the compound’s potential as a cancer treatment . More detailed information about these reactions would require a deeper dive into the specific chemical processes involved.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 284.29 . More detailed information about its physical and chemical properties would require specific analytical techniques.Aplicaciones Científicas De Investigación
Antimicrobial Applications
A study on the synthesis of new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives explored their potential as antimicrobial agents. The research found that certain compounds, particularly those with quinolinium sulfonate structures, exhibited high activity against a range of Gram-positive and Gram-negative bacteria as well as fungi. This highlights the possible application of such compounds in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).
Heterocycle Synthesis via Sulfonamide-Trapping
The sulfonamide-trapping reactions of thermally generated benzynes have been reported to yield saturated heterocycles like tetrahydroquinolines and indolines. This process illustrates the utility of sulfonamides in facilitating the formation of complex nitrogen-containing heterocycles, which are significant in medicinal chemistry and synthetic organic chemistry (Wang, Zheng, & Hoye, 2018).
Aerobic Oxidative Amination
The base-free Pd(DMSO)2(TFA)2 catalyst system enables the synthesis of six-membered nitrogen heterocycles through a Wacker-type aerobic oxidative cyclization of alkenes bearing tethered sulfonamides. This method allows for the generation of various heterocycles, including morpholines and piperazines, demonstrating the role of sulfonamides in facilitating novel synthetic pathways (Lu & Stahl, 2012).
Direcciones Futuras
The future directions for research on this compound could involve further exploration of its potential as a cancer treatment, as well as a deeper understanding of its mechanism of action . Additionally, more research could be done to fully understand its physical and chemical properties, as well as its safety and hazards.
Propiedades
IUPAC Name |
N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)propane-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-8(2)18(16,17)14-10-4-5-11-9(7-10)3-6-12(15)13-11/h4-5,7-8,14H,3,6H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDBJDCQHHPSIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=CC2=C(C=C1)NC(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(5-benzylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2828254.png)

![[(2-Phenylethyl)carbamoyl]methyl 5-chloro-2-methoxybenzoate](/img/structure/B2828256.png)

![N-(2-methoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2828258.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-methylthiazole-5-carboxamide](/img/structure/B2828260.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)propanamide](/img/structure/B2828263.png)

![1-[1-(3-Bromophenyl)-2-nitroethyl]-3,5-dimethylpyrazole](/img/structure/B2828266.png)


![5-[(3,4-dimethoxyphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/no-structure.png)

